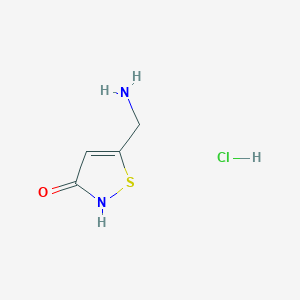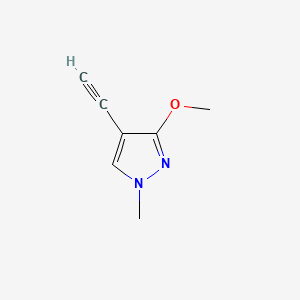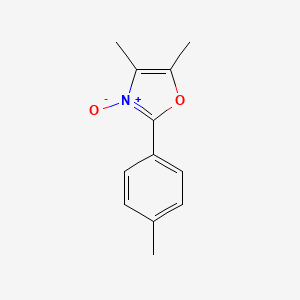
4,5-Dimethyl-2-p-tolyl-oxazole 3-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-ジメチル-2-(4-メチルフェニル)オキサゾール 3-オキシドは、分子式がC11H11NO2である複素環式有機化合物です。これはオキサゾールの誘導体であり、4位と5位に2つのメチル基、2位に4-メチルフェニル基、3位にオキシド基が存在することを特徴としています。
準備方法
合成経路および反応条件
4,5-ジメチル-2-(4-メチルフェニル)オキサゾール 3-オキシドの合成は、一般的に適切な前駆体の環化を制御された条件下で行います。一般的な方法の1つは、トリエチルアミンなどの塩基の存在下で、4-メチルベンゾイルクロリドと4,5-ジメチル-2-アミノフェノールを反応させることです。この反応は、ジクロロメタンなどの有機溶媒中で低温で行われ、目的のオキサゾール環の生成が確保されます。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が使用される場合がありますが、より大規模で行われます。連続フロー反応器や自動化システムの使用により、プロセスの効率と収率を高めることができます。さらに、再結晶やクロマトグラフィーなどの精製技術が採用され、高純度の4,5-ジメチル-2-(4-メチルフェニル)オキサゾール 3-オキシドが得られます。
化学反応の分析
反応の種類
4,5-ジメチル-2-(4-メチルフェニル)オキサゾール 3-オキシドは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応する酸化数の高いオキサゾール誘導体となるように酸化できます。
還元: 還元反応により、オキシド基をヒドロキシル基または他の還元された形に変換できます。
置換: 求電子置換反応や求核置換反応は、芳香環またはオキサゾール環で起こり、さまざまな置換誘導体の生成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲン、アルキル化剤、求核剤などの試薬が、酸性または塩基性環境などのさまざまな条件下で使用されます。
主な生成物
これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化により、追加の酸素含有官能基を持つオキサゾール誘導体が生成される可能性があり、置換反応により、さまざまな置換オキサゾール化合物が生成される可能性があります。
科学的研究の応用
4,5-ジメチル-2-(4-メチルフェニル)オキサゾール 3-オキシドは、科学研究においていくつかの応用があります。
化学: より複雑な有機分子の合成における構成要素として、および配位化学における配位子として使用されます。
生物学: この化合物は、抗菌性や抗がん性など、潜在的な生物活性について研究されています。
医学: 製薬中間体としての可能性、および薬物開発における役割を探るための研究が進行中です。
工業: 特定の特性を持つ特殊化学薬品や材料の製造に使用されます。
作用機序
4,5-ジメチル-2-(4-メチルフェニル)オキサゾール 3-オキシドの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。この化合物は、酵素の活性部位に結合し、その活性を阻害したり、機能を変化させたりすることがあります。さらに、細胞受容体と相互作用して、シグナル伝達経路を調節し、細胞プロセスに影響を与える可能性があります。
類似の化合物との比較
類似の化合物
4,5-ジメチルオキサゾール: 4-メチルフェニル基とオキシド基がありません。そのため、化学的性質と反応性が異なります。
2-フェニル-4,5-ジメチルオキサゾール: 構造は似ていますが、オキシド基がありません。そのため、化学的挙動と用途が異なります。
4-メチル-2-フェニル-5-オキサゾロン: 異なる官能基(オキサゾロン)を含んでおり、反応性と用途が異なります。
独自性
4,5-ジメチル-2-(4-メチルフェニル)オキサゾール 3-オキシドは、4-メチルフェニル基とオキシド基が存在するため、類似の化合物には見られない特定の化学的性質と潜在的な用途を付与します。さまざまな化学反応を起こす能力と、潜在的な生物活性により、研究や工業用途において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
4,5-Dimethyloxazole: Lacks the 4-methylphenyl and oxide groups, resulting in different chemical properties and reactivity.
2-Phenyl-4,5-dimethyloxazole: Similar structure but without the oxide group, leading to variations in its chemical behavior and applications.
4-Methyl-2-phenyl-5-oxazolone: Contains a different functional group (oxazolone) and exhibits distinct reactivity and uses.
Uniqueness
Oxazole,4,5-dimethyl-2-(4-methylphenyl)-,3-oxide is unique due to the presence of the 4-methylphenyl and oxide groups, which confer specific chemical properties and potential applications not found in similar compounds. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
4,5-dimethyl-2-(4-methylphenyl)-3-oxido-1,3-oxazol-3-ium |
InChI |
InChI=1S/C12H13NO2/c1-8-4-6-11(7-5-8)12-13(14)9(2)10(3)15-12/h4-7H,1-3H3 |
InChIキー |
JHWYQVITAXLLKM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=[N+](C(=C(O2)C)C)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12284060.png)


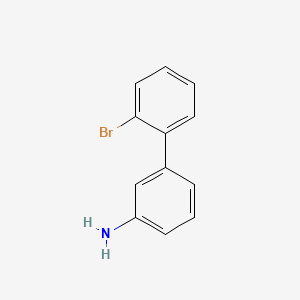
![4,5,6-Trihydroxy-3-[2-(6-methoxynaphthalen-2-yl)propanoyloxy]oxane-2-carboxylic acid](/img/structure/B12284090.png)
![2-Amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-yl]-5-hydroxyhexanoate](/img/structure/B12284091.png)
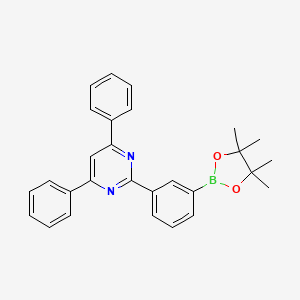
![1-{2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl}-hexahydro-2H-cyclopenta[B]pyrrole-2-carboxylic acid](/img/structure/B12284098.png)

![2-Acetamido-3-[3-iodo-4-(4-methoxyphenoxy)phenyl]propanamide](/img/structure/B12284112.png)

